

# 2-Bromo-3-methylbutanal molecular weight

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## Compound of Interest

Compound Name: **2-Bromo-3-methylbutanal**

Cat. No.: **B1278959**

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An In-Depth Technical Guide to **2-Bromo-3-methylbutanal**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-3-methylbutanal**, a halogenated aldehyde of significant interest in synthetic organic chemistry. The core focus is an exploration of its fundamental molecular properties, led by its molecular weight, and extending to its synthesis, reactivity, and analytical characterization. As an  $\alpha$ -bromoaldehyde, this compound serves as a versatile electrophilic building block, particularly for the construction of more complex molecular architectures relevant to pharmaceutical and fine chemical industries. This document details a robust, high-selectivity synthetic protocol, outlines its key chemical transformations, and provides a framework for its unambiguous spectroscopic identification. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this and similar intermediates.

## Core Molecular Profile

A foundational understanding of a reagent begins with its precise molecular and physical properties. These data points are critical for stoichiometric calculations, reaction planning, and analytical interpretation.

## Chemical Identity

The compound is systematically named **2-bromo-3-methylbutanal**, indicating a four-carbon aldehyde (butanal) with a bromine atom at the alpha-position (carbon 2) and a methyl group at

the beta-position (carbon 3).

Identifier	Value	Source
IUPAC Name	2-bromo-3-methylbutanal	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	64932-36-1	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	CC(C)C(C=O)Br	<a href="#">[1]</a>
InChIKey	PYXPYXVGFLQQIS-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Properties

The molecular weight is a cornerstone property, directly impacting all gravimetric and molar-based experimental designs.

Property	Value	Source
Molecular Weight	165.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Monoisotopic Mass	163.98368 Da	<a href="#">[1]</a> <a href="#">[4]</a>
XLogP3-AA (Lipophilicity)	1.9	<a href="#">[1]</a>
Hydrogen Bond Donors	0	<a href="#">[1]</a>
Hydrogen Bond Acceptors	1	<a href="#">[1]</a>
Polar Surface Area	17.1 Å <sup>2</sup>	<a href="#">[1]</a>

## Stereochemistry

The presence of a bromine atom and an isopropyl group on the  $\alpha$ -carbon (C2) renders this carbon a chiral center. Therefore, **2-Bromo-3-methylbutanal** exists as a pair of enantiomers: **(2R)-2-bromo-3-methylbutanal** and **(2S)-2-bromo-3-methylbutanal**.[\[2\]](#) Unless a stereoselective synthesis is employed, the compound is typically produced and used as a

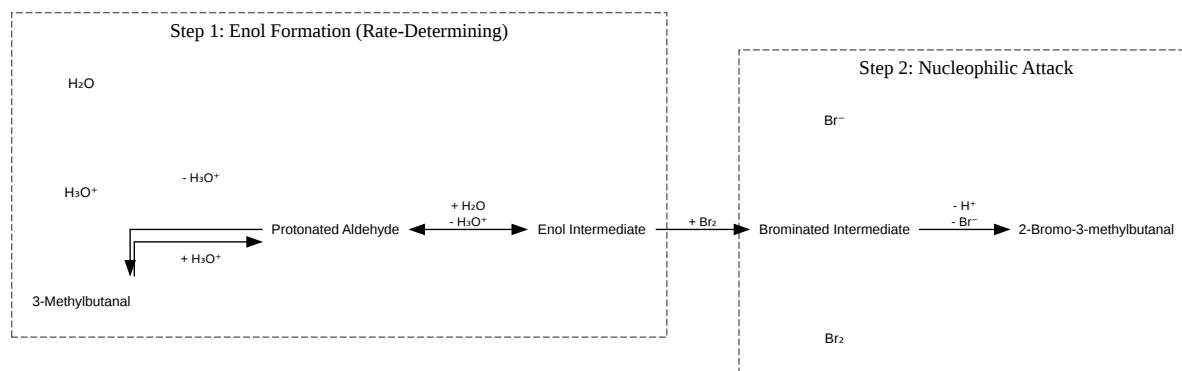
racemic mixture. The stereochemistry is a critical consideration in drug development, where enantiomers can exhibit vastly different biological activities.

## Synthesis and Mechanistic Insights

The preparation of  $\alpha$ -bromoaldehydes is a classic but challenging transformation in organic synthesis. The primary difficulties arise from the acid-sensitivity of the aldehyde functional group and the hydrobromic acid (HBr) byproduct, which can catalyze undesirable side reactions like polymerization and aldol condensation.[5]

## Mechanistic Pathway: Acid-Catalyzed $\alpha$ -Halogenation

The standard mechanism for  $\alpha$ -halogenation of aldehydes and ketones in acidic media proceeds through an enol intermediate.[6][7] The rate-determining step is the acid-catalyzed tautomerization of the aldehyde to its corresponding enol.[7][8] This enol, being electron-rich and nucleophilic, then readily attacks an electrophilic halogen source, such as molecular bromine ( $\text{Br}_2$ ), to yield the  $\alpha$ -halogenated product and regenerate the acid catalyst.



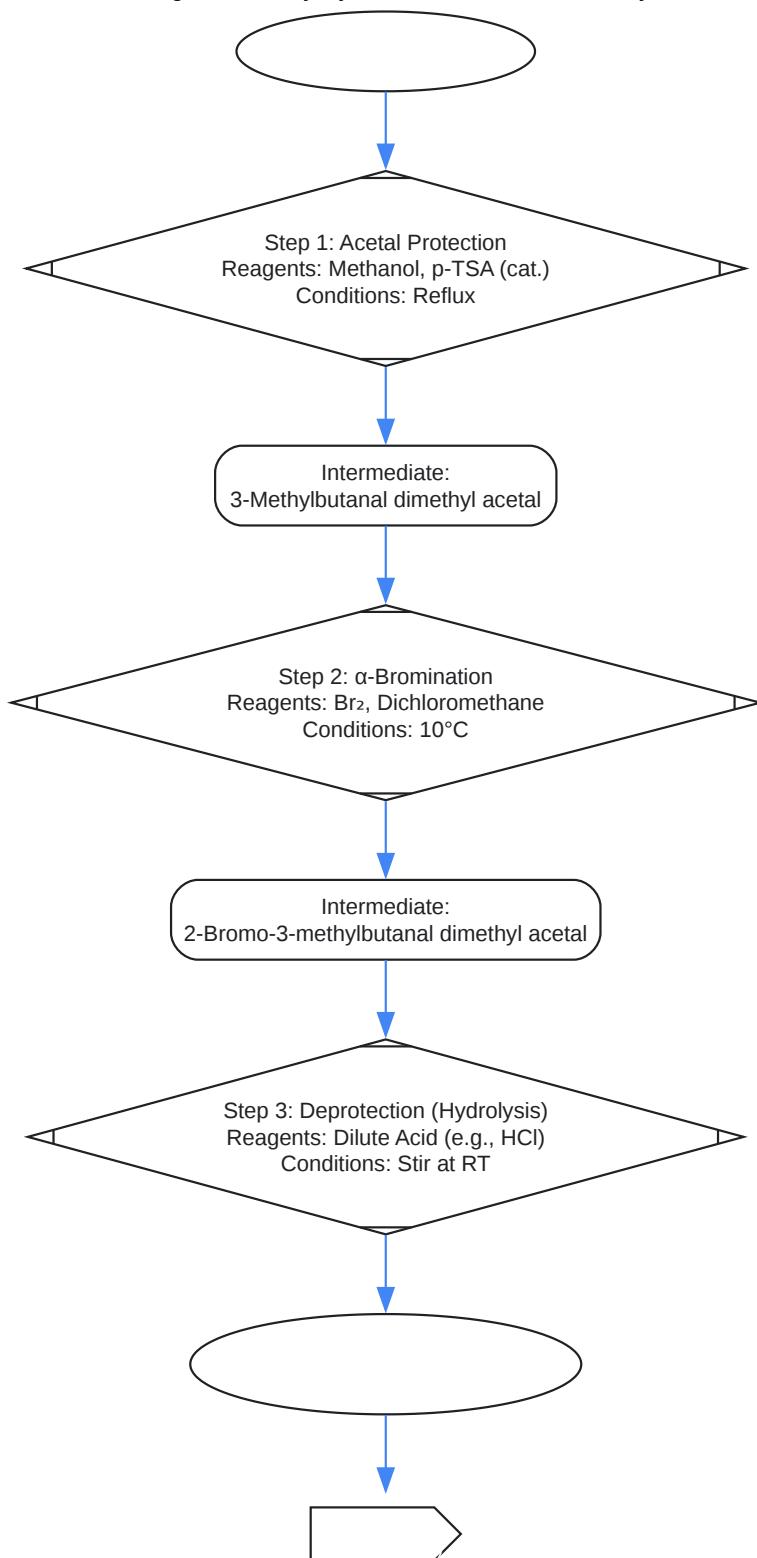
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Caption: Mechanism of acid-catalyzed  $\alpha$ -bromination of an aldehyde.

## Recommended Synthetic Protocol: A High-Selectivity Approach

To circumvent the low selectivity and polymerization issues of direct bromination, a more robust and controllable two-step method is recommended.<sup>[5]</sup> This involves protecting the aldehyde as a dimethyl acetal, performing the bromination on the more stable acetal, and then hydrolyzing it back to the aldehyde. This approach prevents the HBr byproduct from degrading the sensitive aldehyde group.

## Workflow: High-Selectivity Synthesis of 2-Bromo-3-methylbutanal

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Caption: Recommended two-step workflow for the synthesis of **2-Bromo-3-methylbutanal**.

## Experimental Protocol (Adapted from[5])

### Part A: Acetal Formation

- To a solution of 3-methylbutanal (1.0 eq) in methanol (2.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
- Heat the mixture to reflux for 2 hours, monitoring the reaction by GC-MS until the starting aldehyde is consumed.
- Cool the reaction to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
- Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-methylbutanal dimethyl acetal.

### Part B: Bromination and Hydrolysis

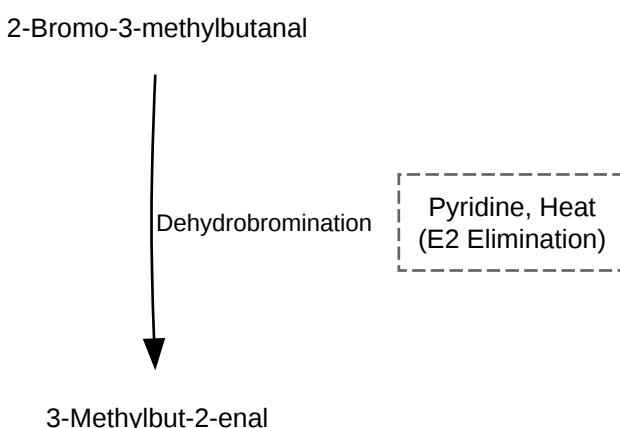
- Dissolve the crude acetal (1.0 eq) in a suitable solvent like dichloromethane.
- Cool the solution to 10°C in an ice bath.
- Add molecular bromine (0.95 eq) dropwise over 2 hours, maintaining the temperature below 15°C. The slow addition is critical for selectivity.
- After the addition is complete, stir for an additional hour.
- Carefully add a dilute aqueous acid solution (e.g., 1M HCl) and stir vigorously at room temperature for 1-2 hours to effect hydrolysis.
- Separate the organic layer, wash sequentially with water, sodium thiosulfate solution (to quench excess bromine), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent.
- The crude **2-Bromo-3-methylbutanal** can be purified by vacuum distillation.

## Reactivity and Synthetic Utility

The primary value of **2-Bromo-3-methylbutanal** lies in its designed reactivity, making it a powerful intermediate for building molecular complexity.

### Dehydrobromination to $\alpha,\beta$ -Unsaturated Systems

One of the most valuable transformations of  $\alpha$ -bromoaldehydes is their conversion into  $\alpha,\beta$ -unsaturated aldehydes via an E2 elimination pathway.<sup>[8][9]</sup> This reaction is typically achieved by treatment with a non-nucleophilic, sterically hindered base like pyridine or DBU. The resulting conjugated system is a key structural motif in many natural products and pharmaceuticals.



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Caption: Key transformation of **2-Bromo-3-methylbutanal** to an unsaturated aldehyde.

### Nucleophilic Substitution

The carbon atom bearing the bromine is electrophilic and susceptible to  $S_N2$  reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the  $\alpha$ -position, such as azides, cyanides, or thiolates, further expanding its synthetic utility.

### Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system to confirm the identity and purity of the synthesized product.

Technique	Expected Observation	Rationale
Mass Spectrometry (MS)	Molecular ion peaks at m/z ~164 and ~166 with ~1:1 intensity.	This characteristic isotopic pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes. <sup>[4]</sup>
$^1\text{H}$ NMR Spectroscopy	Aldehyde proton (CHO) singlet at $\delta$ 9.5-9.7 ppm. CHBr proton doublet at $\delta$ 4.2-4.5 ppm. Isopropyl CH multiplet and two methyl doublets.	The chemical shifts are highly diagnostic for the specific protons in their electronic environments. The coupling patterns reveal the connectivity of the atoms.
$^{13}\text{C}$ NMR Spectroscopy	Carbonyl carbon (C=O) signal at $\delta$ 190-200 ppm. CHBr carbon signal at $\delta$ 50-60 ppm.	Confirms the presence of the key aldehyde and bromo-substituted carbon centers.
Infrared (IR) Spectroscopy	Strong, sharp C=O stretch at $\sim 1725\text{ cm}^{-1}$ . C-H (aldehyde) stretch near $2720\text{ cm}^{-1}$ and $2820\text{ cm}^{-1}$ . C-Br stretch at 500-600 $\text{cm}^{-1}$ .	These absorption frequencies are characteristic of the aldehyde and alkyl bromide functional groups present in the molecule.

## Relevance in Research and Drug Development

While **2-Bromo-3-methylbutanal** may not be a final drug product itself, it represents a class of reagents— $\alpha$ -halo carbonyls—that are foundational in medicinal chemistry.

- Strategic Bromination: The introduction of a bromine atom into a drug candidate is a recognized strategy to enhance binding affinity (via halogen bonding), improve selectivity, or

modulate metabolic properties.[10]

- **Versatile Building Block:** The dual reactivity (electrophilic aldehyde and electrophilic  $\alpha$ -carbon) allows this compound to act as a versatile scaffold. It can be used to synthesize heterocyclic cores or introduce specific side chains in the development of complex molecules like kinase inhibitors.[11]
- **Precursor to High-Value Intermediates:** As demonstrated, it is a direct precursor to  $\alpha,\beta$ -unsaturated aldehydes, which are key starting materials for Michael additions and Diels-Alder reactions, enabling the construction of complex ring systems.

## Safety and Handling

According to the Globally Harmonized System (GHS) classifications, **2-Bromo-3-methylbutanal** is a flammable liquid and vapor.[1] It is also reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted within a certified chemical fume hood.

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## References

- 1. 2-Bromo-3-methylbutanal | C5H9BrO | CID 11105707 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-2-bromo-3-methylbutanal | C5H9BrO | CID 86315554 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 2-bromo-3-methylbutanal (C5H9BrO) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. benchchem.com [benchchem.com]
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